

A Technical Guide to the Natural Sources of 11,14,17-Eicosatrienoic Acid

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Compound of Interest

Compound Name: Methyl 11,14,17-eicosatrienoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

11,14,17-Eicosatrienoic acid (ETA; 20:3n-3), also known as dihomo-α-linolenic acid, is an omega-3 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the biosynthesis of more highly unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA). While not as abundant as its precursor, alpha-linolenic acid (ALA), or its successor, EPA, 11,14,17-eicosatrienoic acid is a component of various natural lipids and may possess unique biological activities that are of interest in nutrition and pharmacology. This technical guide provides an indepth overview of the primary natural sources of 11,14,17-eicosatrienoic acid, detailed experimental protocols for its quantification, and a review of its metabolic context.

Natural Sources and Quantitative Data

11,14,17-Eicosatrienoic acid is found in trace to moderate amounts in a variety of natural sources, primarily in plant-based oils, and to a lesser extent in microalgae and fish oils. The concentration of this specific fatty acid can vary depending on the species, growing conditions, and extraction methods.

Plant-Based Oils

The most significant and commercially viable sources of 11,14,17-eicosatrienoic acid are certain seed oils.



- Black Currant Seed Oil (Ribes nigrum): This oil is a notable source of both omega-3 and omega-6 fatty acids. While rich in gamma-linolenic acid (GLA) and alpha-linolenic acid (ALA), it also contains detectable levels of 11,14,17-eicosatrienoic acid.
- Hemp Seed Oil (Cannabis sativa): Hemp seed oil is recognized for its balanced ratio of omega-6 to omega-3 fatty acids. It contains ALA which can be elongated to 11,14,17eicosatrienoic acid.[1]

Table 1: Fatty Acid Composition of Selected Plant Oils (% of Total Fatty Acids)

Fatty Acid	Black Currant Seed Oil	Hemp Seed Oil
Palmitic acid (16:0)	3 - 10	5 - 9
Stearic acid (18:0)	1 - 5	2 - 3
Oleic acid (18:1n-9)	9 - 20	8 - 13
Linoleic acid (18:2n-6)	40 - 51	52 - 62
Alpha-linolenic acid (18:3n-3)	8 - 16	12 - 23
Gamma-linolenic acid (18:3n-6)	7 - 20	1 - 6
11,14,17-Eicosatrienoic acid (20:3n-3)	Trace amounts reported	Not typically reported, but is a metabolic intermediate of ALA
Stearidonic acid (18:4n-3)	0 - 4	0.3 - 2.5

Data compiled from multiple sources.[2][3][4][5][6][7] The presence of 11,14,17-eicosatrienoic acid in these oils is often low and may not always be quantified in standard fatty acid profiles.

Microalgae

Certain species of microalgae are primary producers of long-chain omega-3 fatty acids and can be a source of 11,14,17-eicosatrienoic acid. However, quantitative data for this specific fatty acid in microalgae is limited as the focus is often on EPA and DHA.[8][9][10] Some studies have detected eicosatrienoic acid in microalgae like Chlorella sp. in trace amounts.



Fish Oils

Fish oils are well-known for their high content of EPA and docosahexaenoic acid (DHA).[11] As 11,14,17-eicosatrienoic acid is a metabolic precursor to EPA, it is likely present in fish tissues and their oils, albeit at very low concentrations compared to the more abundant long-chain omega-3s. Comprehensive fatty acid profiles of fish oils sometimes report trace amounts of C20:3n-3.

Experimental Protocols

The accurate quantification of 11,14,17-eicosatrienoic acid from natural sources requires robust extraction and analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.

Lipid Extraction from Seed Material

This protocol describes a standard method for extracting total lipids from seeds.

Materials:

- Seed sample (e.g., black currant seeds, hemp seeds)
- Mortar and pestle or a suitable grinder
- Chloroform
- Methanol
- 0.9% NaCl solution
- Centrifuge
- Rotary evaporator or nitrogen stream evaporator

Procedure:

- Grind the seed sample to a fine powder using a mortar and pestle or a grinder.
- Weigh a precise amount of the ground sample (e.g., 1-5 g) into a glass tube.



- Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The solvent volume should be sufficient to fully immerse the sample (e.g., 20 mL for 1 g of sample).
- Homogenize the mixture using a high-speed homogenizer or sonicator.
- Agitate the mixture for 1-2 hours at room temperature.
- Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly to induce phase separation.
- Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
- Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
- Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.
- The weight of the extracted lipid can be determined gravimetrically.

Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

For GC-MS analysis, the fatty acids in the extracted lipid must be derivatized to their more volatile methyl esters.

Materials:

- Lipid extract
- Methanolic HCl (1.25 M) or BF3-Methanol (14%)
- Hexane
- Saturated NaCl solution
- Anhydrous sodium sulfate



• Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol or biscyanopropyl stationary phase).

Procedure:

- Dissolve a known amount of the lipid extract (e.g., 25 mg) in a small volume of toluene in a screw-cap glass tube.
- Add 2 mL of methanolic HCl or BF3-Methanol.
- Cap the tube tightly and heat at 100°C for 1 hour in a heating block or water bath.
- Allow the tube to cool to room temperature.
- Add 1 mL of saturated NaCl solution and 1 mL of hexane.
- Vortex the tube vigorously for 1 minute and then centrifuge briefly to separate the layers.
- Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
- Dry the hexane extract over a small amount of anhydrous sodium sulfate.
- The FAMEs are now ready for GC-MS analysis. Inject 1 μL of the sample into the GC-MS.
- GC-MS Conditions (Example):
 - Injector Temperature: 250°C
 - Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold for 15 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Detector: Scan range of m/z 50-550.
- Identification of 11,14,17-eicosatrienoic acid methyl ester is achieved by comparing its
 retention time and mass spectrum with that of an authentic standard. Quantification is
 performed by comparing the peak area of the analyte with that of an internal standard.



Signaling Pathways and Metabolic Context Biosynthesis of 11,14,17-Eicosatrienoic Acid

11,14,17-Eicosatrienoic acid is synthesized from the essential omega-3 fatty acid, alphalinolenic acid (ALA; 18:3n-3), through a series of elongation and desaturation reactions.[1][12]



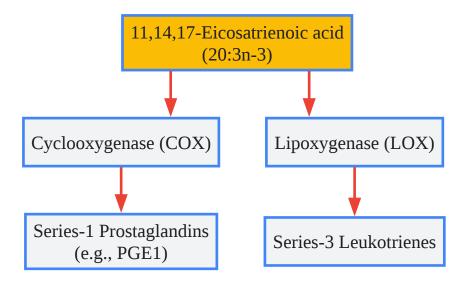
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Biosynthesis of 11,14,17-Eicosatrienoic Acid.

This pathway illustrates the conversion of ALA to EPA, with 11,14,17-eicosatrienoic acid as a key intermediate. The efficiency of these enzymatic conversions in humans is a subject of ongoing research and can be influenced by genetic and dietary factors.

Potential for Eicosanoid Synthesis

Eicosanoids are potent signaling molecules involved in inflammation and other physiological processes. They are typically synthesized from 20-carbon polyunsaturated fatty acids like arachidonic acid (an omega-6) and EPA (an omega-3). Given its structure, 11,14,17-eicosatrienoic acid can also serve as a substrate for the enzymes that produce eicosanoids, such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14]





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Potential Eicosanoid Synthesis from 11,14,17-ETA.

The eicosanoids derived from 11,14,17-eicosatrienoic acid are expected to belong to different series than those derived from arachidonic acid or EPA, and may have distinct biological activities, potentially contributing to the overall anti-inflammatory effects of omega-3 fatty acids.

Conclusion

11,14,17-Eicosatrienoic acid is a naturally occurring omega-3 fatty acid found in select plant oils, microalgae, and fish oils. While present in smaller quantities compared to other well-known fatty acids, its role as a metabolic intermediate and potential precursor for unique eicosanoids makes it a compound of interest for further research. The methodologies outlined in this guide provide a framework for the accurate quantification of this fatty acid from natural sources, which is essential for elucidating its full biological significance and potential applications in nutrition and drug development.

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